molecular formula C13H15ClO3 B138752 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride CAS No. 144036-19-1

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride

Cat. No.: B138752
CAS No.: 144036-19-1
M. Wt: 254.71 g/mol
InChI Key: OWWHXPWJCDTADU-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride: is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a cyclopentyloxy group and a methoxy group attached to a benzene ring, with a chloride substituent on the benzoyl group

Scientific Research Applications

Chemistry: 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential to form bioactive molecules. It can be used to synthesize derivatives that may exhibit anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and polymers. It is also employed in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride typically involves the reaction of 3-(Cyclopentyloxy)-4-methoxybenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous bases to yield 3-(Cyclopentyloxy)-4-methoxybenzoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the acyl chloride.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products:

    Substitution Reactions: The major products are the corresponding amides, esters, or thioesters.

    Hydrolysis: The major product is 3-(Cyclopentyloxy)-4-methoxybenzoic acid.

    Reduction: The major product is the corresponding benzyl alcohol.

Comparison with Similar Compounds

    3-(Cyclopentyloxy)-4-methoxybenzoic acid: The carboxylic acid analog of the compound.

    3-(Cyclopentyloxy)-4-methoxybenzyl alcohol: The reduced form of the compound.

    3-(Cyclopentyloxy)-4-methoxybenzamide: The amide derivative of the compound.

Uniqueness: 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is unique due to the presence of both cyclopentyloxy and methoxy groups on the benzene ring, which can influence its reactivity and the properties of its derivatives

Properties

IUPAC Name

3-cyclopentyloxy-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWHXPWJCDTADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383246
Record name 3-(cyclopentyloxy)-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144036-19-1
Record name 3-(cyclopentyloxy)-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Stirring thionyl chloride (20 mL) is treated portionwise with 3-cyclopentyloxy-4-methoxybenzoic acid (5.0 g; that is prepared as described hereinbefore in Reference Example 2) and the solution is then heated at 85° C. for 3 hours. Toluene (50 mL) is added and the mixture is concentrated to give 3-cyclopentyloxy-4-methoxybenzoyl chloride (4.12 g) in the form of an oil which slowly crystallized. [NMR(CDCl3): 1.6-1.7 (m,2H),1.8-1.95(m,4H),1.94-2.05(m,2H),3.94(s,3H),4.85 (m,1H),6.9(d, 1H),7.55(d,1H),7.8(q,1H); Elemental analysis: C,61.3; H,5.94; Cl,13.9%; Calculated: C,61.3; H,5.94; Cl,13.92%].
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

54 g of 3-cyclopentyloxy-4-methoxybenzoic acid was added to 30 ml of thiochloride and was stirred for 5 hours. 50 ml of toluene was added to the reaction solution and was concentrated under reduced pressure to obtain 58 g of the dense brown title compound (yield: 98%).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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